![molecular formula C17H13BrN2O2S B5171909 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a compound that has been synthesized and studied for its potential antimicrobial and antiproliferative activities . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound’s structure includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and studied for its pharmacological activities as a prospective antimicrobial agent . It has shown promising antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. Specifically, it has shown activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antiproliferative Activity
In addition to its antimicrobial and anticancer properties, this compound has also been studied for its antiproliferative effects .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . These studies have demonstrated that this compound has the potential to be used as a lead compound for rational drug designing .
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Toxicity Studies
Toxicity studies have been performed on freshwater cladoceran Daphnia magna Straus to evaluate the potential environmental impact of this compound .
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of this compound .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, providing valuable information about its molecular structure .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that can result in antimicrobial and antiproliferative effects .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have been shown to have promising antimicrobial activity and were found to be active against certain cancer cell lines .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMEEYRNUVPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
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